molecular formula C11H15NO2 B7869016 2-(3-hydroxyphenyl)-N-propylacetamide

2-(3-hydroxyphenyl)-N-propylacetamide

Cat. No.: B7869016
M. Wt: 193.24 g/mol
InChI Key: IFXPBIRDMMURAU-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-N-propylacetamide is a synthetic acetamide derivative featuring a 3-hydroxyphenyl group attached to an acetamide backbone and an N-propyl substituent. This compound has been studied in the context of benzophenone derivatives, though initial research indicates it lacks cytotoxic activity against human cancer cell lines . Its structural simplicity—combining a phenolic hydroxyl group with a short alkyl chain—makes it a candidate for further modification to enhance bioactivity or target specificity.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-6-12-11(14)8-9-4-3-5-10(13)7-9/h3-5,7,13H,2,6,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXPBIRDMMURAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(3-Hydroxyphenyl)-N-propylacetamide has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of phenylacetamide derivatives on cellular processes.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-hydroxyphenyl)-N-propylacetamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and pain pathways.

  • Pathways: It may modulate signaling pathways related to inflammation and pain, such as the NF-κB pathway.

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Additions Enhance Activity : The thiadiazole-nitrofuran hybrid in compound 15 demonstrates significant antiparasitic activity, highlighting the role of electron-deficient heterocycles in targeting pathogens.
  • Benzophenone Derivatives Show Varied Outcomes: While 2-(4-benzoyl-3-hydroxyphenoxy)-N-propylacetamide is inactive, other benzophenones with different substituents (e.g., 4-benzoyl) may exhibit distinct bioactivities.

Pharmacological Profiles

  • Antiparasitic Potential: Compound 15’s IC₅₀ of 19.5 μM against promastigotes indicates that adding redox-active groups (e.g., nitrofuran) can enhance antiparasitic effects.

Target Selectivity and Structural Optimization

  • NMR and Binding Studies : mentions 3-(3-hydroxyphenyl)-N-n-propylpiperidine, which shares the 3-hydroxyphenyl and N-propyl groups but incorporates a piperidine ring. Its IC₅₀ values for NMDA/PCP receptor binding (pIC₅₀ = 5.7 ± 0.2) suggest CNS activity, contrasting with the acetamide-based compounds’ lack of reported neuroactivity.

Preparation Methods

Temperature and Catalytic Effects

  • Direct Amidation : Room temperature suffices for HATU-mediated reactions, minimizing side reactions.

  • Acyl Chloride Method : Exothermic chlorination necessitates low temperatures (0°C) to prevent decomposition.

  • Transamidation : Elevated temperatures (60°C) enhance ester reactivity, though prolonged heating risks hydroxyl group oxidation.

Solvent Selection

  • Polar Aprotic Solvents : DMF and THF are preferred for coupling reactions due to their ability to stabilize intermediates.

  • Protic Solvents : Methanol in transamidation facilitates base solubility but may slow reaction kinetics.

Purification and Characterization

Chromatography : Silica gel chromatography with ethyl acetate/heptane gradients (7:3 to 1:1) effectively separates the product from unreacted starting materials.
Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity, as confirmed by HPLC.

Spectroscopic Data :

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 9.45 (s, 1H, OH), 7.25–7.10 (m, 4H, aromatic), 3.20 (t, 2H, CH₂NH), 2.15 (s, 3H, COCH₃), 1.55–1.40 (m, 2H, CH₂), 0.90 (t, 3H, CH₃).

  • MS (ESI) : m/z 208.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)CostScalabilityPurification Ease
Direct Amidation78–85HighModerateModerate
Acyl Chloride65–72MediumHighHigh
Transamidation60–68LowHighLow

The direct amidation method balances yield and purity, while transamidation is preferable for industrial-scale production due to lower reagent costs .

Q & A

Q. What are the primary synthetic routes for 2-(3-hydroxyphenyl)-N-propylacetamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including condensation of 3-hydroxyphenyl precursors with propylamine derivatives. Key steps may involve:

  • Acetylation : Reacting 3-hydroxyaniline with acetyl chloride under controlled pH to prevent over-acylation.
  • Alkylation : Introducing the propyl group via nucleophilic substitution, using catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Optimization parameters include temperature (60–80°C for acetylation), solvent choice (DMF vs. THF for alkylation), and stoichiometric ratios (1:1.2 amine:acetylating agent) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the aromatic proton environment and propyl/acetyl group integration .
  • LC-HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 222.1128) and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for distinguishing ortho/meta isomers .

Q. How can researchers ensure purity and avoid contamination by structural analogs during synthesis?

  • HPLC with UV detection : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to separate this compound from common byproducts like 2-(2-hydroxyphenyl) analogs .
  • Related substance testing : Dissolve 0.1 g in 1000 mL water, dilute with acetonitrile, and analyze for peaks outside the target compound’s retention time .

Advanced Research Questions

Q. How do structural isomerization errors (e.g., ortho vs. meta substitution) impact biological activity, and how can these be addressed?

A 2015 study misidentified 2-(2-hydroxyphenyl)-N-propylacetamide as the meta-isomer due to incorrect starting materials, leading to flawed activity data . Resolution strategies:

  • Isomer-specific NMR analysis : Compare 1H^1H-NMR shifts; meta-isomers show aromatic protons at δ 6.7–7.1 ppm, while ortho-isomers exhibit upfield shifts (δ 6.3–6.8 ppm) .
  • Synthetic validation : Use HRMS to confirm intermediates at each step, avoiding cross-contamination .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and acetamide groups .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD_D) by immobilizing the target protein and flowing the compound at varying concentrations .
  • In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., for COX-2) with IC50_{50} determination via dose-response curves .

Q. How can contradictory data in oxidation/reduction studies be resolved?

Conflicting reports on oxidation products (e.g., 3-oxo derivatives vs. quinones) may arise from solvent polarity or catalyst differences. Mitigation strategies:

  • Controlled oxidation : Use mild oxidizing agents (e.g., MnO2_2) in dichloromethane to favor ketone formation over ring oxidation .
  • LC-MS/MS monitoring : Track reaction intermediates in real-time to identify divergent pathways .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Catalyst leaching : Heterogeneous catalysts (e.g., Pd/C) reduce racemization risks compared to homogeneous systems .
  • Temperature gradients : Use microreactors for exothermic steps (e.g., acetylation) to prevent thermal degradation .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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